molecular formula C11H13Cl2NO B8517576 4-(2,3-Dichlorophenyl)piperidin-4-ol

4-(2,3-Dichlorophenyl)piperidin-4-ol

Cat. No. B8517576
M. Wt: 246.13 g/mol
InChI Key: FCUWEVDONQJGAS-UHFFFAOYSA-N
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Patent
US07579474B2

Procedure details

According to Preparation 2: Tert-butyl 4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate (3.0 g, 8.7 mmol), methylen chloride (50 ml), trifluoroacetic acid (10 ml). Yield: 0.88 g. MS m/z (rel. intensity, 70 eV) 246 (M+, 8), 245 (14), 212 (34), 210 (bp), 192 (67).
Name
Tert-butyl 4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 34 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 67 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:22])[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1.FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:22])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Tert-butyl 4-(2,3-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 34 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 67 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to Preparation 2

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.